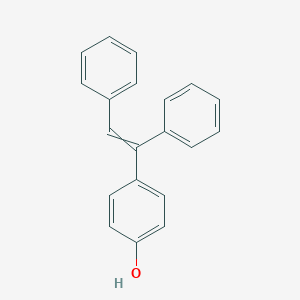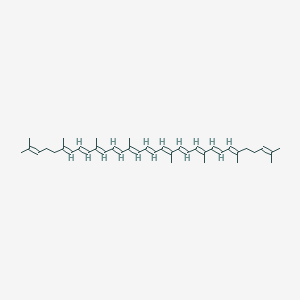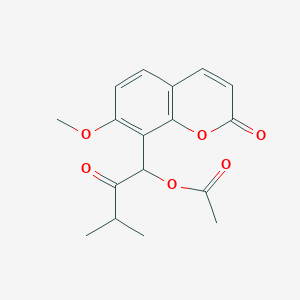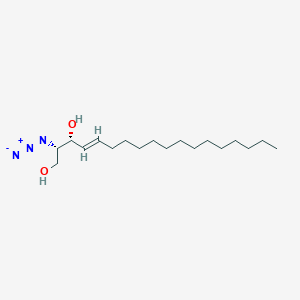
(2S,4S)-4-甲基谷氨酸
描述
“(2S,4S)-4-Methylglutamic acid” is a chemical compound with the molecular formula C6H11NO3 . It is a derivative of glutamic acid, where one of the hydrogen atoms on the fourth carbon atom is replaced by a methyl group . The “(2S,4S)” prefix indicates the stereochemistry of the molecule, meaning that it has two chiral centers at the 2nd and 4th carbon atoms, and both of them have the S (sinister, left) configuration .
Molecular Structure Analysis
The molecular structure of “(2S,4S)-4-Methylglutamic acid” can be represented by the InChI string: “InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1” and the corresponding canonical SMILES string: "COC1CC(NC1)C(=O)O" . These strings encode the connectivity and stereochemistry of the molecule, and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The molecular weight of “(2S,4S)-4-Methylglutamic acid” is 145.16 g/mol . Other physical and chemical properties, such as melting point, boiling point, solubility, and pKa, are not available from the current data .科学研究应用
Application in Glioma Imaging
“(2S,4S)-4-Methylglutamic acid” has been used as a tracer in the field of nuclear medicine for glioma imaging . The tracer, (2S,4S)4– [18F]FPArg, is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . It has shown high uptake in tumor cells and slow clearance, but is rapidly cleared in normal brain tissue . This compound can penetrate the blood-brain barrier and image gliomas with high contrast .
Role in Antiviral Research
Although not directly related to “(2S,4S)-4-Methylglutamic acid”, a similar compound, 4-O-Ac-Neu5Ac, has been suggested to possess antiviral properties. Understanding the specific role of similar compounds in various contexts is crucial for advancing scientific research in different areas.
Use in Synthesis of Hemerocallisamine I
“(2S,4S)-4-Methylglutamic acid” has been used as a key intermediate in the total synthesis of the 2-formylpyrrole alkaloid hemerocallisamine I . This compound was synthesized in both racemic and enantiopure form . The target stereogenic centers were introduced by means of crystallization-induced diastereomer transformation (CIDT) in a highly stereoselective fashion .
未来方向
作用机制
Target of Action
The primary target of (2S,4S)-4-Methylglutamic acid is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria . The role of this enzyme is to catalyze the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction .
Mode of Action
(2S,4S)-4-Methylglutamic acid interacts with its target, the 6-oxocamphor hydrolase, to yield the optically active (2R,4S)-beta-campholinic acid . This interaction results in the cleavage of the carbon-carbon bond of the bicyclic beta-diketone 6-oxocamphor .
Biochemical Pathways
The biochemical pathway affected by (2S,4S)-4-Methylglutamic acid involves the metabolism of the bicyclic beta-diketone 6-oxocamphor
Pharmacokinetics
Similar compounds like (2s,4s)-tbmp have been shown to be rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after the dose . The circulating radioactivity was primarily composed of the parent drug
Result of Action
It is known that the compound results in the formation of the optically active (2r,4s)-beta-campholinic acid
Action Environment
The action, efficacy, and stability of (2S,4S)-4-Methylglutamic acid can be influenced by various environmental factors. For instance, the chiral separation of similar compounds like (2S,4S)-TBMP from mixed isomers has been shown to be influenced by the presence of water
属性
IUPAC Name |
(2S,4S)-2-amino-4-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390561 | |
| Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6141-27-1, 38523-28-3 | |
| Record name | 4-Methyl-L-glutamic acid, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-DL-glutamic acid, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-L-Glutamic acid, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-methyl-DL-Glutamic acid, threo- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry of (2S,4S)-4-methylglutamic acid in biological systems?
A: While the provided abstracts don't delve into specific biological systems, research indicates that (2S,4S)-4-methylglutamic acid's stereochemistry is crucial for its biological activity. For instance, in the context of daptomycin, an antibiotic, only the (2S,3R)-3-methylglutamic acid diastereomer at position twelve exhibited potent antimicrobial activity against S. aureus. [] This highlights the importance of stereochemistry in determining biological activity and interactions.
Q2: How does (2S,4S)-4-methylglutamic acid interact with vitamin K-dependent gamma-glutamyl carboxylase (VKC)?
A: Research suggests that (2S,4S)-4-methylglutamic acid, specifically in the form of descarboxy osteocalcin (d-OC), interacts with VKC through a unique high-affinity recognition site distinct from the propeptide-binding site. [] This interaction is crucial for the carboxylation process. Studies using synthetic peptides derived from d-OC revealed that two domains on d-OC are essential for VKC recognition: one between residues 1 and 12 and another between residues 26 and 39. [] This suggests a complex binding interaction involving multiple contact points between d-OC and VKC.
Q3: Are there efficient synthetic routes for producing (2S,4S)-4-methylglutamic acid?
A: Yes, several efficient synthetic routes for (2S,4S)-4-methylglutamic acid have been developed. One research paper highlights a "convenient and efficient synthesis" [, ], although the specific details of the methodology are not provided in the abstract. These advancements in synthetic chemistry allow researchers to access this important compound for further investigation and potential applications.
Q4: Can (2S,4S)-4-methylglutamic acid be utilized in the production of other pharmaceutically relevant compounds?
A: Research suggests that (2S,4S)-4-methylglutamic acid can be utilized in the production of 1β-methylcarbapenem compounds. [] When a thienamycin-producing microorganism is cultured in a medium supplemented with a (2S,4S)-4-methylglutamic acid analogue, it leads to the production of 1β-methylcarbapenem. [] These compounds hold promise as pharmaceutical agents or precursors for developing novel therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







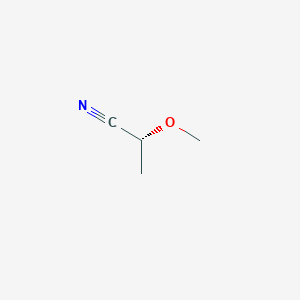



![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
